![molecular formula C26H28FN5O2 B2980752 (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1116045-02-3](/img/structure/B2980752.png)
(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
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Overview
Description
Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies help understand the relationship between the chemical structure of a molecule and its biological activity .
Anticancer Applications
Pharmacological Research
The compound can be used in pharmacological research, particularly in the development of new drugs .
Biochemical Research
This compound can be used in biochemical research, particularly in studying the biochemical processes involving ENTs .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand the interaction between it and the target protein .
Mechanism of Action
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with the ENTs, inhibiting their function. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and death .
Result of Action
The inhibition of ENTs by (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone can result in changes in cellular processes. For example, it can affect cell proliferation, differentiation, and death by altering nucleotide synthesis and the regulation of adenosine function .
Future Directions
The future directions for research on this compound could involve further investigation of its inhibitory effects on human equilibrative nucleoside transporters . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards could provide valuable insights.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-22-8-4-5-9-23(22)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-21-6-2-1-3-7-21/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCYQJMWAAPHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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